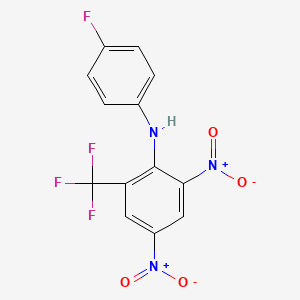
CID 78067461
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78067461 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research
Métodos De Preparación
The preparation of CID 78067461 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to dissolve and react the components . Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
CID 78067461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenyldiazonium salt and phenol, with optimal pH values for azo coupling reactions being between 8.5 and 10 . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
CID 78067461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of CID 78067461 involves its interaction with specific molecular targets and pathways. It is thought to act as an agonist at certain receptors, influencing cellular processes and signaling pathways . This unique mechanism of action distinguishes it from other compounds with similar therapeutic applications.
Comparación Con Compuestos Similares
CID 78067461 can be compared with other similar compounds in terms of structure, properties, and applications. Some similar compounds include those with comparable molecular frameworks and functional groups. The uniqueness of this compound lies in its specific interactions and effects on molecular targets, which may offer advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C15H30O2Si |
|---|---|
Peso molecular |
270.48 g/mol |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-11-13-14(12-10-6-2)18-15(16-7-3)17-8-4/h13,15H,5-12H2,1-4H3 |
Clave InChI |
YEEZWNGQWQMMOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CCCC)[Si]C(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



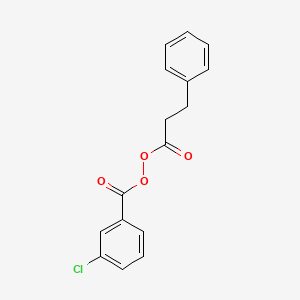
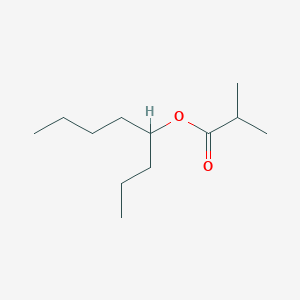
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)

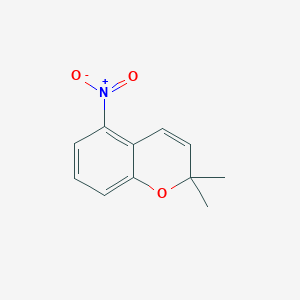
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

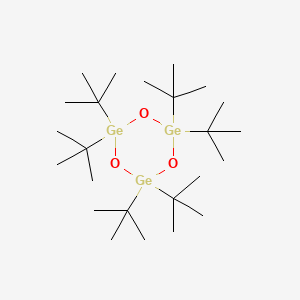
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)

![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
